molecular formula C15H12F3NO3 B2842131 2,2-difluoro-2-(4-fluorophenoxy)-N-(4-methoxyphenyl)acetamide CAS No. 338792-49-7

2,2-difluoro-2-(4-fluorophenoxy)-N-(4-methoxyphenyl)acetamide

Cat. No.: B2842131
CAS No.: 338792-49-7
M. Wt: 311.26
InChI Key: QGXOBRISGLYAIO-UHFFFAOYSA-N
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Description

2,2-difluoro-2-(4-fluorophenoxy)-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C15H12F3NO3 and its molecular weight is 311.26. The purity is usually 95%.
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Scientific Research Applications

Fluorination and Synthesis

2,2-Difluoro-2-(4-fluorophenoxy)-N-(4-methoxyphenyl)acetamide has been explored in the context of fluorination and synthesis. Studies have shown its utility in generating fluorinated compounds through processes like electrochemical silylation and as precursors in the synthesis of complex structures. For instance, difluoro(trimethylsilyl)acetamides, prepared from chlorodifluoroacetamides by electrochemical silylation, serve as precursors to 3,3-difluoroazetidinones, highlighting alternative routes to fluorinated cyclic compounds (Bordeau, Frébault, Gobet, & Picard, 2006).

Radioligand Development

The compound's derivatives have been valuable in the development of radioligands for positron emission tomography (PET) imaging. Radiosynthesis of novel ligands such as [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with PET, exemplifies its role in advancing diagnostic imaging techniques (Dollé, Hinnen, Damont, Kuhnast, Fookes, Pham, Tavitian, & Katsifis, 2008).

Herbicidal Activity

Its structural framework has been utilized to design and synthesize derivatives with significant herbicidal activities. Research into N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamides shows potential for agricultural applications, with some compounds displaying effective weed control at low dosages (Wu, Sun, Huang, Mo, Wang, Li, Ren, Hu, He, & Yin, 2011).

Photoreactions in Drug Studies

Although the specific compound this compound itself may not have been directly studied for these applications, related fluorinated compounds like flutamide have been investigated for their photoreactions, which could suggest potential research pathways for studying photostability and photoinduced reactions of similar compounds (Watanabe, Fukuyoshi, & Oda, 2015).

Properties

IUPAC Name

2,2-difluoro-2-(4-fluorophenoxy)-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3NO3/c1-21-12-8-4-11(5-9-12)19-14(20)15(17,18)22-13-6-2-10(16)3-7-13/h2-9H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGXOBRISGLYAIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(OC2=CC=C(C=C2)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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